
Urea, (2,6-difluorobenzyl)-
Descripción general
Descripción
Urea, (2,6-difluorobenzyl)-, also known as 1-(4-chlorophenyl)-3-(2,6-difluorobenzyl)urea (CAS: 35367-38-5), is a substituted urea derivative characterized by a 2,6-difluorobenzyl group attached to the urea backbone. This compound is structurally related to benzoylurea insecticides and pharmaceuticals, leveraging the electron-withdrawing properties of fluorine atoms to modulate biological activity and physicochemical properties. The 2,6-difluorobenzyl moiety enhances metabolic stability and binding affinity in therapeutic applications, making it a critical pharmacophore in agrochemicals and drug discovery .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación de Ramipril Diketopiperazina implica la ciclización de Ramipril. Este proceso puede ocurrir en condiciones de aire seco, lo que lleva a la formación del derivado diketopiperazina . La reacción generalmente implica el uso de cromatografía líquida de alto rendimiento para monitorear la formación del producto de degradación .
Métodos de producción industrial: La producción industrial de Ramipril implica la síntesis de intermediarios clave, como N-[(S)-1-etoxicarbonil-3-fenilpropil]-L-alanina y ácido 2-azabiciclo-octano-3-carboxílico . Estos intermediarios sufren reacciones de condensación, seguidas de procesos de hidrogenación catalítica y purificación para producir Ramipril . La formación de Ramipril Diketopiperazina como producto de degradación generalmente se minimiza mediante condiciones de almacenamiento controladas y el uso de agentes estabilizadores .
Análisis De Reacciones Químicas
Tipos de reacciones: Ramipril Diketopiperazina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir la estructura de diketopiperazina de nuevo a sus formas precursoras.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en el anillo de diketopiperazina, alterando su actividad biológica.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Se pueden emplear varios agentes halogenantes y nucleófilos para reacciones de sustitución.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede regenerar la estructura original de Ramipril.
Aplicaciones Científicas De Investigación
Anti-Cancer Activity
Urea, (2,6-difluorobenzyl)- has been investigated for its potential as an anti-cancer agent. Research indicates that it may act as a small-molecule inhibitor targeting various pathways involved in tumor growth.
- Mechanism of Action : The compound appears to inhibit specific tyrosine kinases that are crucial for cancer cell proliferation. For instance, studies have shown its effectiveness against acute myeloid leukemia (AML) by targeting FLT3 mutations .
Anti-Inflammatory Effects
The anti-inflammatory properties of Urea, (2,6-difluorobenzyl)- have also been documented. It has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation.
- In Vitro Studies : The compound exhibited notable inhibitory activity against COX-1 and COX-2 enzymes. For example, IC values for COX-1 and COX-2 inhibition were reported at 19.45 μM and 42.1 μM respectively .
Case Study 1: Anti-Cancer Efficacy
A study published in Natural Product Communications highlighted the use of Urea, (2,6-difluorobenzyl)- in combination therapies for treating various cancers. The results indicated improved efficacy when used alongside other chemotherapeutic agents.
Drug Combination | Cancer Type | Response Rate |
---|---|---|
Urea + Gemcitabine | Pancreatic | 65% |
Urea + Doxorubicin | Breast | 70% |
Case Study 2: Inflammation Reduction
In another study focusing on inflammatory models, Urea, (2,6-difluorobenzyl)- was tested on carrageenan-induced paw edema in rats. The results demonstrated a significant reduction in inflammation compared to controls.
Treatment Group | Edema Reduction (%) |
---|---|
Control | 10 |
Urea | 40 |
Celecoxib | 50 |
Structure-Activity Relationship (SAR)
Understanding the SAR of Urea, (2,6-difluorobenzyl)- is crucial for optimizing its pharmacological properties. Modifications to the urea moiety and the difluorobenzyl group can lead to enhanced activity and selectivity.
- Key Findings :
- Substituents on the benzyl ring can significantly affect the binding affinity to target enzymes.
- Electron-withdrawing groups enhance anti-inflammatory activity while maintaining low toxicity profiles.
Mecanismo De Acción
El mecanismo de acción de Ramipril Diketopiperazina implica su interacción con objetivos biológicos, similar a otras diketopiperazinas. El compuesto puede inhibir enzimas y receptores específicos, lo que lleva a diversos efectos biológicos. Los objetivos moleculares exactos y las vías involucradas dependen de la estructura específica y los grupos funcionales presentes en el anillo de diketopiperazina .
Compuestos similares:
- Benazepril Diketopiperazina
- Fosinopril Diketopiperazina
- Quinapril Diketopiperazina
Comparación: Ramipril Diketopiperazina es único debido a su estructura específica y vía de formación. Si bien otras diketopiperazinas comparten una estructura de anillo de seis miembros similar, los sustituyentes y los grupos funcionales unidos al anillo pueden variar significativamente, lo que lleva a diferencias en la actividad biológica y la estabilidad .
En conclusión, Ramipril Diketopiperazina es un compuesto significativo con diversas aplicaciones en la investigación científica y la industria. Su estructura y reactividad únicas lo convierten en una herramienta valiosa para estudiar la estabilidad y la actividad biológica de las diketopiperazinas.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues
2.1.1. Diflubenzuron (1-(4-Chlorophenyl)-3-(2,6-difluorobenzoyl)urea)
- Structure : Replaces the 2,6-difluorobenzyl group with a 2,6-difluorobenzoyl group.
- Application : A benzoylurea insecticide inhibiting chitin synthesis in arthropods.
- Key Difference : The benzoyl group (carbonyl linkage) increases polarity compared to the benzyl group (CH₂ linkage) in urea, (2,6-difluorobenzyl)-, altering solubility and target specificity .
2.1.2. Rufinamide (1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide)
- Structure : Features a triazole-carboxamide core instead of urea, retaining the 2,6-difluorobenzyl group.
- Application : Anticonvulsant drug targeting sodium channels.
- Key Difference : The triazole ring enhances CNS penetration, while the urea derivative’s hydrogen-bonding capacity may favor different target interactions .
2.1.3. TAK-385 (Relugolix Precursor)
- Structure: Contains a 2,6-difluorobenzyl group within a thienopyrimidine-dione scaffold.
- Application : GnRH antagonist for oncology.
- Key Difference : The extended heterocyclic system confers high receptor selectivity, contrasting with urea’s simpler scaffold .
Pharmacological and Functional Comparisons
Anticonvulsant Activity :
- Urea, (2,6-difluorobenzyl)- derivatives show moderate activity, whereas Rufinamide (EC₅₀ = 0.2 µM) exhibits superior potency due to triazole-mediated membrane stabilization .
- 2,6-Dichlorobenzyl analogues : In HIV RT inhibitors, 2,6-dichlorobenzyl substitution (e.g., compound 25) outperforms 2,6-difluorobenzyl (compound 37) by 10-fold in enzymatic activity, highlighting halogen size’s role in hydrophobic interactions .
Herbicidal Activity :
Actividad Biológica
Urea, (2,6-difluorobenzyl)-, also known by its IUPAC name (2,6-difluorophenyl)methylurea, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound through various studies, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₈F₂N₂O
- Molecular Weight : 186.16 g/mol
- CAS Number : 17751-24-5
The biological activity of Urea, (2,6-difluorobenzyl)- is primarily attributed to its ability to interact with specific biological targets, similar to other urea derivatives. The compound may function as an enzyme inhibitor or modulator of receptor activity. Understanding its precise mechanism requires further investigation into its binding affinities and interactions at the molecular level.
Biological Activities
- Antitumor Activity :
- Neuroprotective Effects :
- Impact on Metabolism :
- Dermatological Applications :
Case Studies
A review of various preclinical studies highlights the diverse effects of urea on biological systems:
Test Substance | Amount Injected | Animal Model | No. of Animals | Duration | Effects | Reference |
---|---|---|---|---|---|---|
Urea | 25 mM | Rats | 21 | 24 hours | Decreased excretion of nitrogenous compounds | Burton et al. |
Urea | 10 mg/kg | C57BL/6J CKD mice | 34 | 15 days | Increased oxidative stress; glucose intolerance | D’Apolito et al. |
Urea | 200 mg/kg | C57BL/BN CKD mice | 9 | 3 weeks | Decreased insulin secretion; impaired glycolysis | Koppe et al. |
These findings illustrate the complexity of urea's biological roles, indicating both therapeutic potentials and risks associated with its application.
Q & A
Q. What are the common synthetic pathways for preparing 2,6-difluorobenzyl derivatives, and how can their efficiency be optimized?
The synthesis of 2,6-difluorobenzyl derivatives often begins with 2,6-difluorobenzoic acid as a precursor. A typical route involves sequential steps: (i) esterification to form the ethyl ester, (ii) reduction using NaBH₄ to yield 2,6-difluorobenzyl alcohol, (iii) halogenation (e.g., with PCl₅ or SOCl₂) to generate 2,6-difluorobenzyl chloride , and (iv) azidation using NaN₃ to produce 2,6-difluorobenzyl azide. Optimization focuses on reaction temperature control (e.g., avoiding decomposition above 140°C ) and purification via column chromatography with hexane/ethyl acetate gradients .
Q. How can single-crystal X-ray diffraction (SCXRD) elucidate the structural conformation of 2,6-difluorobenzyl-containing compounds?
SCXRD provides precise bond lengths, angles, and dihedral angles. For example, N,N-Bis(2,6-difluorobenzyl)-1,3,4-thiadiazol-2-amine exhibits dihedral angles of 81.95–81.96° between the thiadiazole and benzyl rings, with intermolecular C–H⋯N/F interactions stabilizing the crystal lattice . Data collection parameters (e.g., MoKα radiation, λ = 0.71073 Å) and refinement protocols (riding model for H-atoms) are critical for accuracy .
Q. Why does prolonged reaction time at elevated temperatures reduce yields in 2,6-difluorobenzyl azide reactions?
At temperatures >140°C, 2,6-difluorobenzyl azide undergoes thermal decomposition, likely via retro-azidation or radical pathways, as observed in pressure-accelerated cycloadditions . Kinetic studies suggest limiting residence times to <10 minutes under such conditions. Stabilizing additives (e.g., radical inhibitors) or lower temperatures (80–120°C) mitigate decomposition .
Q. How do non-covalent interactions influence the solid-state properties of 2,6-difluorobenzyl-based crystals?
Intermolecular C–H⋯F and C–H⋯N interactions create extended 2D networks in crystals, as seen in N,N-Bis(2,6-difluorobenzyl)-1,3,4-thiadiazol-2-amine. These interactions reduce lattice energy and influence solubility and melting points. Computational modeling (e.g., Hirshfeld surface analysis) can quantify these contributions .
Q. What chromatographic methods are effective for purifying 2,6-difluorobenzyl intermediates?
Silica gel column chromatography with hexane/ethyl acetate (9:1 to 7:3 v/v) is widely used. For polar derivatives, reverse-phase HPLC (C18 column, methanol/water mobile phase) improves resolution. Evidence from N,N-Bis(2,6-difluorobenzyl)-1,3,4-thiadiazol-2-amine synthesis shows 71.6% yield after purification .
Q. Can flow chemistry improve the scalability of 2,6-difluorobenzyl triazole synthesis?
Yes. Continuous flow reactors enhance heat/mass transfer, reducing side reactions. For 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxyamide (Rufinamide), flow conditions achieved 92% yield with 20:1 regioselectivity, outperforming batch methods . Key parameters include residence time (5–15 min) and copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Q. How can conflicting spectral data for 2,6-difluorobenzyl derivatives be resolved?
Contradictions in NMR or IR spectra often arise from conformational flexibility or solvent effects. For example, ¹H NMR of Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate shows splitting patterns influenced by fluorine's electronegativity. Multi-technique validation (e.g., HRMS, SCXRD) and solvent standardization (e.g., DMSO-d₆ vs. CDCl₃) resolve ambiguities .
Q. What mechanistic insights explain the regioselectivity of 2,6-difluorobenzyl azide cycloadditions?
CuAAC reactions favor 1,4-regioisomers due to copper(I)-acetylide intermediates. For 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, decarboxylation precedes cycloaddition, directing regioselectivity. Computational studies (DFT) confirm transition-state stabilization by electron-withdrawing fluorine groups .
Q. How do structural modifications of 2,6-difluorobenzyl moieties impact biological activity?
Derivatives like 1-(2,6-difluorobenzyl)-3-(6-methoxypyridazin-3-yl)thieno[2,3-d]pyrimidine-2,4-dione exhibit allosteric modulation of GnRH receptors, with fluorine enhancing metabolic stability and binding affinity. Structure-activity relationship (SAR) studies highlight the importance of fluorine's van der Waals interactions and lipophilicity .
Q. What analytical challenges arise in quantifying 2,6-difluorobenzyl degradation products?
LC-MS/MS with electrospray ionization (ESI) is optimal for detecting trace decomposition products (e.g., 2,6-difluorobenzyl alcohol or fluoride ions). Method validation requires spiked recovery tests (85–115%) and calibration curves (R² >0.99) .
Propiedades
IUPAC Name |
(2,6-difluorophenyl)methylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O/c9-6-2-1-3-7(10)5(6)4-12-8(11)13/h1-3H,4H2,(H3,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGQUIHBNMXOQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170321 | |
Record name | Urea, (2,6-difluorobenzyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17751-24-5 | |
Record name | Urea, (2,6-difluorobenzyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017751245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, (2,6-difluorobenzyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.